2-(3,4-Dimethylbenzoyl)phenyl acetate
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Overview
Description
2-(3,4-Dimethylbenzoyl)phenyl acetate: is a chemical compound that exhibits unique properties, making it suitable for various applications, including organic synthesis and pharmaceutical development. 3-(2,4-dimethylbenzoyl)phenyl acetate and 4-(2,4-dimethylbenzoyl)phenyl acetate .
Scientific Research Applications
2-(3,4-Dimethylbenzoyl)phenyl acetate is a versatile compound used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Future Directions
While specific future directions for “2-(3,4-Dimethylbenzoyl)phenyl acetate” were not found, a related depside derivative was synthesized and evaluated for antioxidant activity. The study suggested that these compounds could be useful as a template for future development through modification or derivatization to design more potent biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3,4-Dimethylbenzoyl)phenyl acetate typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dimethylbenzoyl chloride and phenyl acetate as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3,4-Dimethylbenzoyl)phenyl acetate can undergo oxidation reactions, typically using reagents such as or .
Reduction: Reduction reactions can be performed using or to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylbenzoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- Phenyl acetate
- Benzoyl acetate
- Dimethylbenzoyl acetate
Comparison: 2-(3,4-Dimethylbenzoyl)phenyl acetate is unique due to the presence of both dimethylbenzoyl and phenyl acetate groups, which confer distinct chemical properties. Compared to phenyl acetate, it has enhanced reactivity in certain substitution reactions due to the electron-donating effects of the methyl groups. Compared to benzoyl acetate, it offers different steric and electronic environments, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
[2-(3,4-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-8-9-14(10-12(11)2)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOTUJTWHYXQMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641613 |
Source
|
Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-12-4 |
Source
|
Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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